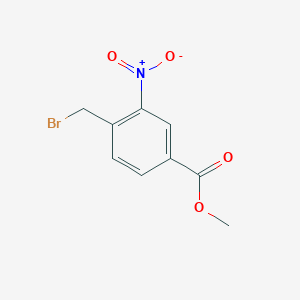
Methyl 4-(bromomethyl)-3-nitrobenzoate
Übersicht
Beschreibung
Methyl 4-(bromomethyl)benzoate is an ester derivative . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring in methyl 4-(bromomethyl)benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 4-(bromomethyl)benzoate is C9H9BrO2 . The molecular weight is 229.07 g/mol . The InChI key is NLWBJPPMPLPZIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)benzoate is a solid at room temperature . It has a melting point of 57-58 °C and a boiling point of 130-135 °C/2 mmHg .Wissenschaftliche Forschungsanwendungen
Preparation of Potential Anti-HIV Agents
- Summary of Application : Methyl 4-(bromomethyl)-3-nitrobenzoate is used in the synthesis of potential anti-HIV agents . These agents are designed to inhibit the replication of the HIV virus, which could potentially lead to new treatments for HIV/AIDS.
Preparation of Aldose Reductase Inhibitors
- Summary of Application : Methyl 4-(bromomethyl)-3-nitrobenzoate is used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of complications of diabetes, such as diabetic neuropathy.
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
- Summary of Application : Methyl 4-(bromomethyl)benzoate is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) . Berberine is a type of alkaloid that has been studied for its potential health benefits, including anti-inflammatory and anti-cancer effects.
Soil Sterilant
- Summary of Application : Methyl 4-(bromomethyl)-3-nitrobenzoate is used as a soil sterilant . It is applied to soil to kill pests and pathogens, improving the conditions for plant growth.
Here are two more applications of Methyl 4-(bromomethyl)-3-nitrobenzoate in scientific research :
Synthesis of 4-(Bromomethyl)-3-methoxybenzoic Acid Methyl Ester
- Summary of Application : Methyl 4-(bromomethyl)-3-nitrobenzoate is used in the synthesis of 4-(Bromomethyl)-3-methoxybenzoic Acid Methyl Ester . This compound is an important drug intermediate and is used in the production of various pharmaceuticals.
Soil Sterilant
- Summary of Application : Methyl 4-(bromomethyl)-3-nitrobenzoate is used as a soil sterilant . It is applied to soil to kill pests and pathogens, improving the conditions for plant growth .
- Results or Outcomes : The outcome of this application is improved soil conditions, leading to healthier and more productive crops .
Safety And Hazards
Methyl 4-(bromomethyl)benzoate is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers Unfortunately, specific papers related to Methyl 4-(bromomethyl)benzoate were not found in the search results .
Eigenschaften
IUPAC Name |
methyl 4-(bromomethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYRBBZOHUETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539429 | |
| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-nitrobenzoate | |
CAS RN |
88089-94-5 | |
| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

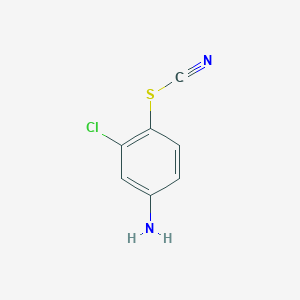
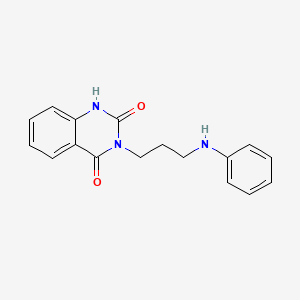
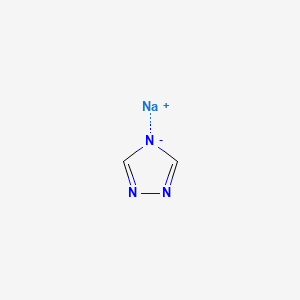



![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

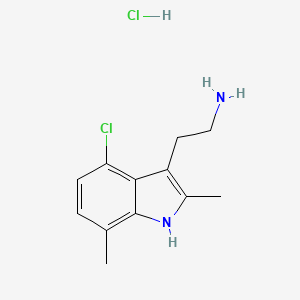


![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

